Product packaging for Bicyclo[3.2.1]octan-3-ol(Cat. No.:CAS No. 29804-62-4)

Bicyclo[3.2.1]octan-3-ol

Cat. No.: B1314024
CAS No.: 29804-62-4
M. Wt: 126.2 g/mol
InChI Key: HREZEXWGSYQUAI-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octan-3-ol is a chiral bicyclic alcohol that serves as a highly valuable and versatile scaffold in organic synthesis and medicinal chemistry research. The bicyclo[3.2.1]octane structural framework is recognized as a core component of numerous natural products and bioactive molecules . Its rigid, three-dimensional structure is pivotal for constructing complex molecular architectures with multiple stereogenic centers, which is a key pursuit in the development of new pharmaceuticals and functional materials . Researchers utilize this compound and its derivatives to access intricate polycyclic bridge ring systems that are otherwise challenging to synthesize . The framework is found in compounds with a range of documented biological activities, including antibacterial, antioxidant, antithrombosis, and antitumor properties . Furthermore, derivatives of the 8-aza-bicyclo[3.2.1]octan-3-ol system have been specifically investigated as potent 5-HT 1A receptor antagonists, indicating significant potential in central nervous system (CNS) drug discovery and the study of related disorders . This compound is intended for use as a building block in asymmetric synthesis, method development, and the exploration of structure-activity relationships in drug design. FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B1314024 Bicyclo[3.2.1]octan-3-ol CAS No. 29804-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-4-6-1-2-7(3-6)5-8/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREZEXWGSYQUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Bicyclo 3.2.1 Octane Framework in Chemical Synthesis

The bicyclo[3.2.1]octane ring system is a foundational structure in a multitude of significant natural compounds, especially among sesquiterpenes and diterpenes. nih.gov The prevalence of this structural motif in biologically active molecules has spurred considerable interest in developing synthetic routes to access this carbocyclic system. nih.gov Its rigid conformation offers unique reactivity and stereochemical control compared to more flexible acyclic or monocyclic systems. ingentaconnect.com

The importance of this framework is underscored by its presence in natural products with notable biological activities. Examples include:

Gelsemine: An alkaloid known for its specific antinociceptive properties in chronic pain. mdpi.com

Platensimycin: An antibiotic with potent, broad-spectrum activity against Gram-positive bacteria. mdpi.com

Vitisinol D: A compound that exhibits antithrombotic properties. mdpi.com

The inherent structural features of the bicyclo[3.2.1]octane skeleton make it a valuable building block for constructing even more complex polycyclic systems. mdpi.com Consequently, a wide array of synthetic methodologies has been developed to prepare functionalized bicyclo[3.2.1]octanes, which serve as crucial intermediates in the total synthesis of natural products. nih.govacs.org

Overview of Key Research Areas Pertaining to Bicyclo 3.2.1 Octan 3 Ol

Research concerning Bicyclo[3.2.1]octan-3-ol and its related structures is multifaceted, primarily focusing on its synthesis and its application as a synthetic intermediate.

Synthetic Methodologies: The construction of the bicyclo[3.2.1]octane core is a central theme in modern organic synthesis. Key strategies include:

Organocatalysis: This area has grown significantly, offering methods to synthesize the bicyclo[3.2.1]octane framework in a way that can reduce environmental impact. mdpi.com Both chiral and non-chiral organocatalysts are employed to create these structures. mdpi.com

Rearrangements and Cyclizations: Acid-promoted rearrangements of bicyclo[2.2.2]octenols can yield bicyclo[3.2.1]octenones. researchgate.net Gold-catalyzed cycloisomerization of specific enynes also provides an efficient pathway to the bicyclo[3.2.1]oct-2-ene skeleton. acs.org

Intramolecular Reactions: The intramolecular Diels-Alder reaction of precursors like 5-vinyl-1,3-cyclohexadiene is a key feature in some synthetic sequences. nih.gov

Michael Additions: The double Michael addition of carbon nucleophiles to cyclic dienones presents an expedient route to substituted bicyclo[3.2.1]octane-3-ones. rsc.org

Applications in Synthesis: this compound and its ketone precursor, bicyclo[3.2.1]octan-3-one, are versatile intermediates. solubilityofthings.comnih.gov

Scaffold for Drug Design: The unique three-dimensional arrangement of the bicyclo[3.2.1]octane system is of interest in medicinal chemistry, where it can be used as a rigid scaffold to design bioactive molecules with potentially enhanced interactions with biological targets. solubilityofthings.comevitachem.com

Stereochemical Studies: The presence of multiple stereocenters makes compounds like this compound important subjects for stereochemical analysis, allowing chemists to study the influence of specific isomers on chemical behavior. solubilityofthings.com

Building Blocks for Complex Molecules: As synthetic intermediates, these compounds serve as key building blocks for producing larger, more complex molecules, including fine chemicals and pharmaceuticals. solubilityofthings.com The commercially available monoterpene carvone, for instance, has been efficiently converted into the bicyclo[3.2.1]octane system. nih.gov

Precursor: Bicyclo[3.2.1]octan-3-one
Molecular Formula C8H12O nih.gov
Molecular Weight 124.18 g/mol nih.gov
IUPAC Name bicyclo[3.2.1]octan-3-one nih.gov
CAS Number 14252-05-2 nih.gov

Chemical Reactivity and Functionalization of Bicyclo 3.2.1 Octan 3 Ol

Transformations at the Hydroxyl Functional Group

The secondary alcohol at the C-3 position is a key site for functionalization, enabling oxidation to the corresponding ketone, derivatization to esters and ethers, and formation through the reduction of its ketone precursor.

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group of Bicyclo[3.2.1]octan-3-ol can be readily oxidized to form the corresponding ketone, Bicyclo[3.2.1]octan-3-one. This transformation is a fundamental step in the synthesis of more complex molecules based on the bicyclo[3.2.1]octane skeleton. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired reaction conditions.

Commonly used methods include oxidation with chromium-based reagents. For instance, in the synthesis of certain diterpenes, hydroxyl groups on a bicyclo[3.2.1]octane skeleton are oxidized to the corresponding ketone using chromic acid. researchgate.net Other systems, such as iodine in dimethyl sulfoxide (B87167) (DMSO), can also serve as mild oxidation systems for converting alcohols to ketones in related bicyclic structures.

Table 1: Selected Oxidation Reactions of Bicyclo[3.2.1]octane Alcohols

Precursor Oxidizing Agent Product Reference
This compound derivative Chromic Acid Bicyclo[3.2.1]octan-3-one derivative researchgate.net

Reduction Reactions of Ketone Precursors to this compound

The synthesis of this compound is frequently achieved through the reduction of its ketone precursor, Bicyclo[3.2.1]octan-3-one. The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of two diastereomeric alcohols: the exo- and endo-isomers. The selectivity of this reduction is highly dependent on the reducing agent and the steric environment around the carbonyl group.

Hydride-based reducing agents are commonly used for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose. For example, 1,4-Dimethyl-bicyclo[3.2.1]octan-3-one is reduced by NaBH₄ in isopropanol (B130326) to yield 1,4-dimethyl-bicyclo[3.2.1]octan-3-ol. google.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also employed, particularly for ketones with higher steric hindrance or for the reduction of other functional groups within the molecule. The stereoselectivity of the reduction can be controlled to favor either the endo or exo alcohol by choosing appropriate reagents and reaction conditions. For the related 6-azabicyclo[3.2.1]octan-3-one system, specific methods have been developed for the stereoselective reduction to the corresponding 3α-ols and 3β-ols. rsc.org

Table 2: Reduction of Bicyclo[3.2.1]octan-3-one Derivatives

Ketone Precursor Reducing Agent Solvent Product Reference
1,4-Dimethyl-bicyclo[3.2.1]octan-3-one Sodium borohydride (NaBH₄) Isopropanol 1,4-Dimethyl-bicyclo[3.2.1]octan-3-ol google.com
Functionalized Bicyclo[3.2.1]octane ketone Lithium aluminum hydride (LiAlH₄) Not specified Functionalized Bicyclo[3.2.1]octane diol

Derivatization via Esterification and Other Substitution Reactions

The hydroxyl group of this compound can be converted into a variety of other functional groups through substitution reactions, with esterification being a common derivatization. These reactions are crucial for modifying the compound's physical and biological properties.

Esterification is typically achieved by reacting the alcohol with an acyl halide, anhydride (B1165640), or carboxylic acid, often in the presence of a base or acid catalyst. For instance, 1,4-dimethyl-bicyclo[3.2.1]octan-3-ol reacts with acetic anhydride in the presence of sodium carbonate to produce acetic acid 1,4-dimethyl-bicyclo[3.2.1]oct-3-yl ester. google.com Similarly, a series of 8-β-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives were synthesized from the corresponding alcohol, demonstrating the versatility of this transformation on the bicyclic scaffold. nih.gov

Rearrangement Reactions within Bicyclo[3.2.1]octane Systems

The rigid, strained nature of the bicyclo[3.2.1]octane skeleton makes it susceptible to various molecular rearrangements, particularly when carbocationic intermediates are formed. These rearrangements often involve hydride shifts or changes in the ring structure itself, such as expansion.

Hydride Shifts in Bicyclic Carbonium Ions

Carbocations generated within the bicyclo[3.2.1]octane framework are prone to rapid intramolecular rearrangements to achieve greater stability. One of the most common of these rearrangements is the hydride shift, where a hydrogen atom with its two bonding electrons migrates to an adjacent carbocation center.

In the bicyclo[3.2.1]octyl system, 4,6-hydride shifts are well-documented. gla.ac.uk During the solvolysis of exo-bicyclo[3.2.1]octane-6-toluene-p-sulphonate, the formation of exo-2-bicyclo[3.2.1]octyl acetate (B1210297) and 2-bicyclo[2.2.2]octyl acetate is explained by the occurrence of a 4,6-hydride shift. gla.ac.uk These shifts can lead to the scrambling of labels in isotopic studies and result in a mixture of products where the final position of the substituent differs from its initial location. researchgate.net The course of these hydride shifts can be influenced by other structural features, such as unsaturation within the ring system. researchgate.net

Ring Expansion Phenomena

Under certain reaction conditions, particularly those involving the formation of a carbocation adjacent to a strained ring, the bicyclo[3.2.1]octane system can undergo ring expansion. This process leads to the formation of larger bicyclic systems, such as bicyclo[3.3.1]nonane or bicyclo[3.2.2]nonane derivatives.

A key example involves the rearrangement of the 1-bicyclo[3.2.1]octylcarbinyl system. When subjected to acetolysis, this system rearranges with ring expansion to yield substituted bicyclo[3.3.1]nonyl and bicyclo[3.2.2]nonyl derivatives. gla.ac.uk These reactions are believed to proceed through bridged carbonium ion intermediates. gla.ac.uk Such rearrangements are significant as they provide synthetic routes to larger, often less accessible, bicyclic frameworks from the readily available bicyclo[3.2.1]octane core.

Stereochemical Investigations of Bicyclo 3.2.1 Octan 3 Ol and Its Derivatives

Configurational Assignments of Endo/Exo Isomers

The unambiguous assignment of the endo and exo configurations of bicyclo[3.2.1]octan-3-ol and its derivatives is paramount for understanding their chemical behavior. This is primarily achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive tool.

In ¹H NMR spectroscopy, the chemical shift and coupling constants of the proton attached to the carbon bearing the hydroxyl group (H-3) are key diagnostic markers. For the exo-isomer, the H-3 proton is in the endo position and typically exhibits a smaller coupling constant with the adjacent bridgehead proton (H-5) compared to the endo-isomer, where the H-3 proton is in the exo position. This difference arises from the dihedral angle between these protons, which is close to 90° in the exo-alcohol, resulting in a small coupling constant according to the Karplus equation. Conversely, in the endo-alcohol, this dihedral angle is smaller, leading to a larger coupling constant.

¹³C NMR spectroscopy also provides valuable information for configurational assignment. The chemical shift of the carbon bearing the hydroxyl group (C-3) and the carbons of the bicyclic framework can be influenced by the steric environment created by the endo or exo substituent. For instance, in related bicyclo[3.2.1]octane systems, the C-8 carbon (the methylene (B1212753) bridge) is often shielded (shifted to a lower chemical shift) in the exo-isomer due to a gamma-gauche steric interaction with the exo substituent.

Infrared (IR) spectroscopy can offer supporting evidence for the configurational assignment. The stretching frequency of the C-O bond of the alcohol can differ between the two isomers due to variations in bond strain and the local electronic environment. While these differences may be subtle, they can be used in conjunction with other data to confirm the stereochemistry.

X-ray crystallography provides the most definitive structural elucidation, confirming the endo or exo configuration and providing precise bond lengths and angles. For example, the single crystal X-ray structures of diastereomeric 4-heptadecyl derivatives of (1R,5S)-3,6,8-trioxabicyclo[3.2.1]octane have unambiguously established the exo and endo configurations of the heptadecyl group. google.com Similarly, the crystal structures of various bicyclo[3.2.1]octane diols have been determined, providing a solid basis for understanding the stereochemistry of this ring system. researchgate.net

Conformational Analysis of the Bicyclic Ring System

The bicyclo[3.2.1]octane framework is a conformationally constrained system composed of a six-membered ring and a five-membered ring. The six-membered ring typically adopts a distorted chair conformation, which is the most stable arrangement. researchgate.net Computational studies on various cyclooctene (B146475) isomers, including bicyclo[3.2.1]octane, have shown it to be the most stable isomer, indicating a low-energy conformation. atlantis-press.comresearchgate.net The energy difference between the chair and the higher-energy boat conformation is significant, ensuring that the chair form is the predominant conformer at room temperature. uci.edu

The five-membered ring in the bicyclo[3.2.1]octane system can exist in either an envelope or a half-chair conformation. The specific conformation adopted can be influenced by the substitution pattern on the ring. X-ray crystallographic studies on derivatives of this system have provided detailed information on the precise bond lengths, bond angles, and torsional angles, confirming the puckered nature of both rings. google.commdpi.com For instance, in 3,3'-ethane-1,2-diyl-bis-1,3,5-triazabicyclo[3.2.1]octane, the six-membered ring adopts a chair conformation. mdpi.com

Impact of Stereochemistry on Reaction Pathways and Synthetic Outcomes

The endo or exo stereochemistry of the hydroxyl group in this compound and its derivatives plays a crucial role in directing the course of chemical reactions and determining the stereochemistry of the products. This influence is manifested through steric hindrance, neighboring group participation, and the control of reagent approach.

Steric Hindrance: The steric bulk of the bicyclic framework and the orientation of the hydroxyl group can dictate the face from which a reagent approaches the molecule. For example, in the reduction of a ketone at the C-3 position of a bicyclo[3.2.1]octane system, the hydride reagent will preferentially attack from the less hindered face, leading to the stereoselective formation of one of the alcohol isomers. scispace.com Similarly, in reactions such as epoxidation or hydroboration of an olefinic derivative, the reagent will approach from the more accessible face, which is often the exo face.

Neighboring Group Participation: The hydroxyl group, particularly in the endo position, can act as an internal nucleophile, participating in reactions at a nearby carbon center. This phenomenon, known as anchimeric assistance, can lead to accelerated reaction rates and the formation of rearranged products with retention of stereochemistry. modgraph.co.uk For example, in the solvolysis of a tosylate derivative of endo-bicyclo[3.2.1]octan-3-ol, the neighboring hydroxyl group can attack the developing carbocation, leading to the formation of a bridged oxonium ion intermediate. Subsequent attack by a nucleophile can then result in a product with a different connectivity or stereochemistry than would be expected from a direct S(_N)1 or S(_N)2 reaction. The solvolysis of exo- and endo-tricyclo kyoto-u.ac.jpkyoto-u.ac.jpoct-3-yl p-nitrobenzoates, which can rearrange to bicyclo[3.2.1]octane systems, demonstrates the profound effect of stereochemistry on reaction rates and product distributions, with the endo isomer reacting significantly faster due to anchimeric assistance. researchgate.net

Control of Synthetic Outcomes: The stereochemistry of the hydroxyl group can be strategically utilized to control the outcome of multi-step synthetic sequences. For instance, the acid-catalyzed rearrangement of a 6-hydroxy-bicyclo[2.2.2]octan-2-one intermediate to a bicyclo[3.2.1]octane system is dependent on the endo/exo equilibrium of the hydroxyl group. The exo epimer is predisposed to rearrange due to favorable stereoelectronic alignment, while the endo epimer is unreactive under the same conditions. uniroma1.it This stereochemical control is a powerful tool in the total synthesis of complex natural products containing the bicyclo[3.2.1]octane core. Furthermore, domino reactions, such as the Michael/Aldol reaction, have been developed for the enantio- and diastereoselective preparation of highly functionalized bicyclo[3.2.1]octane derivatives, where the stereochemical outcome is precisely controlled by the reaction conditions and the chirality of the catalyst. datapdf.com

The stereoselective synthesis of various bicyclo[3.2.1]octane derivatives is a testament to the importance of understanding the impact of stereochemistry on reactivity. For example, the reduction of 8-oxabicyclo[3.2.1]oct-6-en-2-one with sodium borohydride (B1222165) proceeds stereoselectively to give the corresponding endo-alcohol due to steric hindrance on the exo face. scispace.com

Advanced Analytical and Spectroscopic Characterization of Bicyclo 3.2.1 Octan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of bicyclo[3.2.1]octan-3-ol and its derivatives in solution. ucl.ac.ukresearchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide a comprehensive picture of the molecular framework.

¹H-NMR spectra reveal the chemical environment of each proton. The chemical shifts (δ) are indicative of the electronic environment, while the spin-spin coupling patterns and coupling constants (J) provide information about the connectivity and dihedral angles between adjacent protons. For instance, in substituted bicyclo[3.2.1]octane systems, a large coupling constant (e.g., J = 10.5 Hz) can indicate a trans-diaxial relationship between two protons, which is crucial for stereochemical assignment. ucl.ac.uk

¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. The chemical shift of the carbon bearing the hydroxyl group (C3) is a key diagnostic peak.

2D NMR techniques are indispensable for unambiguous assignments. nih.gov

Correlation Spectroscopy (COSY) establishes ¹H-¹H coupling correlations, mapping out the proton connectivity within the bicyclic system. ucl.ac.uk

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon to its attached proton(s). ucl.ac.uk

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for stereochemical analysis, as it identifies protons that are close in space, even if they are not directly bonded. nih.gov This technique was instrumental in suggesting the structures of diastereomeric derivatives, which were later confirmed by X-ray crystallography. nih.gov

Table 1: Representative NMR Data for a this compound Derivative (Data is illustrative for 2α,4α-dibenzyl-8-methyl-8-azabicyclo[3.2.1]octan-3β-ol) uky.edu

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
¹³C140.45, 129.18, 128.59, 126.10Aromatic Carbons
¹³C74.39C-3 (bearing -OH)
¹³C63.65Bridgehead Carbons
¹³C50.97, 40.25, 36.56, 22.02Aliphatic Carbons
¹H7.12–7.22m (Aromatic Protons)
¹H3.10–3.22m
¹H2.80m
¹H2.33dd, J = 13.5, 10.2 Hz
¹H2.12s (N-CH₃)

High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition and confirm the molecular integrity of this compound. ucl.ac.uk Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). beilstein-journals.org This precision allows for the unambiguous determination of the molecular formula from the exact mass of the molecular ion. researcher.life

Commonly used HRMS instruments include Time-of-Flight (TOF) and Orbitrap mass analyzers, often coupled with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). beilstein-journals.org The resulting data is presented as a comparison between the calculated mass for a proposed formula and the experimentally measured mass.

Table 2: Example of HRMS Data for a Bicyclo[3.2.1]octane Derivative (Data for (1S,4S,5R)-1',3'-Dihydro-6,8-dioxaspiro[bicyclo[3.2.1]octane-3,2'-inden]-4-ol) beilstein-journals.org

IonCalculated Mass (m/z)Found Mass (m/z)
[M+H]⁺233.1172233.1187

X-ray Crystallography for Definitive Stereochemical Assignments

X-ray crystallography is the definitive method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. ucl.ac.uk For derivatives of this compound that form suitable single crystals, this technique provides precise information on bond lengths, bond angles, and absolute stereochemistry, confirming assignments made by other spectroscopic methods like NMR. nih.govuky.edu

Structural analysis of bicyclic systems has revealed detailed conformational information. For instance, in the crystal structure of a 2,4-dibenzyl-8-azathis compound isomer, the piperidine (B6355638) ring was found to adopt a chair conformation while the pyrrolidine (B122466) ring was in an envelope conformation. uky.edu The analysis also elucidates intermolecular interactions, such as O–H···N hydrogen bonds that link molecules into chains within the crystal lattice. uky.edu Key data obtained from an X-ray diffraction experiment includes the crystal system, space group, and unit cell dimensions. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature is the absorption from the hydroxyl (-OH) group, which appears as a strong, broad band in the region of 3200–3600 cm⁻¹. google.com The broadness of this peak is due to intermolecular hydrogen bonding. Another key diagnostic peak is the C-O stretching vibration, which typically appears in the 1050–1200 cm⁻¹ region. The spectrum also displays characteristic C-H stretching vibrations for the sp³-hybridized carbons of the bicyclic alkane framework, typically found just below 3000 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationTypical Frequency Range (cm⁻¹)
HydroxylO-H stretch3200 - 3600 (broad)
AlkaneC-H stretch2850 - 3000
AlcoholC-O stretch1050 - 1200

Computational Chemistry and Theoretical Approaches to Bicyclo 3.2.1 Octan 3 Ol

Quantum Chemical Computations for Electronic Structure and Reactivity

Quantum chemical computations are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules like bicyclo[3.2.1]octan-3-ol. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to understand the geometry and energetic properties of this bicyclic system.

Theoretical studies on the parent bicyclo[3.2.1]octane skeleton using DFT have been conducted to evaluate its structural parameters and stability. rroij.com For derivatives, such as 8-oxathis compound, computational methods have been used alongside experimental data to perform detailed conformational analyses. researchgate.net For instance, geometry optimization calculations using DFT with the B3LYP functional and the 6-31G* basis set (DFT/B3LYP/6-31G), as well as Hartree-Fock calculations (HF/6-31G), have been used to determine the preferred conformations of substituted 8-oxathis compound systems. researchgate.net

These studies reveal that the six-membered ring within the bicyclo[3.2.1]octane framework typically adopts a chair conformation to minimize steric strain. researchgate.netuci.edu Quantum chemical calculations can predict key geometric parameters such as bond lengths and angles, which are often in good agreement with experimental values. rroij.com Furthermore, these computations provide insights into the electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are fundamental in predicting the molecule's reactivity towards electrophiles and nucleophiles. For example, the photochemical oxa-di-π-methane rearrangement of bicyclo[3.2.1]octanoid scaffolds to form cyclopropanes is a reaction pathway that can be investigated using computational models to understand the underlying electronic transitions and potential energy surfaces. nih.gov

Table 1: Representative Quantum Chemical Methods Applied to Bicyclo[3.2.1]octane Systems

Method Basis Set Application Reference
Density Functional Theory (DFT) B3LYP/6-31G* Geometry Optimization, Conformational Analysis researchgate.net
Hartree-Fock (HF) 6-31G* Geometry Optimization researchgate.net

Molecular Dynamics Simulations for Conformational Behavior

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the flexibility of the this compound structure and the influence of its environment, such as a solvent. mdpi.comyoutube.com

For bicyclic systems, MD simulations can reveal the transitions between different low-energy conformations, such as chair and boat forms of the six-membered ring. uci.edu The simulation trajectory provides detailed information on the fluctuations of bond lengths, bond angles, and dihedral angles, offering a dynamic picture that complements the static view from quantum chemical optimizations. These simulations are crucial for understanding how the molecule behaves in a realistic environment, for instance, how the hydroxyl group's orientation fluctuates in an aqueous solution and its ability to form hydrogen bonds. mdpi.com

While specific MD simulation studies focusing solely on this compound are not extensively detailed in the literature, the methodology is widely applied to study alcohols and complex organic molecules in solution. mdpi.comnih.gov Such a simulation would typically involve placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all atoms using a predefined force field (e.g., OPLS, AMBER). The simulation would then track the atomic positions and velocities over a set period, providing insights into conformational preferences, solvent interactions, and dynamic stability.

Prediction of Structure-Reactivity Relationships

Predicting the relationship between the structure of a molecule and its chemical reactivity or biological activity is a cornerstone of modern chemistry. For derivatives of the bicyclo[3.2.1]octane scaffold, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are vital, particularly in the field of medicinal chemistry.

Numerous studies have investigated the SAR of compounds containing the 8-azabicyclo[3.2.1]octane (tropane) or 8-oxabicyclo[3.2.1]octane core, which are structurally related to this compound. These derivatives have been explored as potent ligands for various biological targets, including monoamine transporters (DAT, SERT, NET) and muscarinic receptors. nih.govnih.govnih.gov

For example, in a series of 3-biaryl-8-oxabicyclo[3.2.1]octane derivatives, SAR studies revealed that the nature and position of substituents on the aryl group significantly influence the binding affinity and selectivity for the dopamine (B1211576) transporter (DAT) versus the serotonin (B10506) transporter (SERT). nih.gov Similarly, 3D-QSAR studies on 8-azabicyclo[3.2.1]octane analogs have been performed to build predictive models for their activity as muscarinic receptor antagonists. nih.gov These models, often generated using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), map the steric and electrostatic properties of the molecules to their biological activity. The resulting contour maps highlight regions where bulky or electron-donating/withdrawing groups are likely to enhance or diminish activity, thereby guiding the design of new, more potent compounds. nih.gov

Table 2: Structure-Activity Relationship Insights for Bicyclo[3.2.1]octane Derivatives

Bicyclic Core Target Key Structural Features Influencing Activity Reference
8-Oxabicyclo[3.2.1]octane Dopamine Transporter (DAT) Configuration at C-2 and C-3; nature of 3-aryl substituents. nih.gov
8-Azabicyclo[3.2.1]octane Monoamine Transporters (DAT, SERT) Stereochemistry of the ethylidenyl bridge; substituents on the 8-position nitrogen. nih.gov
8-Azabicyclo[3.2.1]octane Muscarinic Receptors Steric and electrostatic fields around the bicyclic core. nih.gov

These computational approaches provide a deep, atomistic-level understanding of this compound and its derivatives, complementing experimental studies and accelerating the discovery and design of new molecules with desired properties.

Role of Bicyclo 3.2.1 Octan 3 Ol and Its Derivatives As Synthetic Building Blocks

Application as Precursors for Complex Organic Scaffolds

The inherent structural rigidity and defined stereochemistry of bicyclo[3.2.1]octan-3-ol derivatives make them ideal starting points for the synthesis of more elaborate molecular architectures. The bicyclo[3.2.1]octane core can be assembled through various synthetic strategies, including intramolecular Diels-Alder reactions, double Michael additions, and organocatalyzed domino reactions. nih.govrsc.orgmdpi.com Once formed, these scaffolds serve as versatile platforms that can be further elaborated.

Researchers have developed methodologies to create highly functionalized bicyclo[3.2.1]octane systems that are appropriately substituted to act as intermediates in the synthesis of complex natural products. nih.gov For instance, an approach combining an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene with a subsequent cyclopropane (B1198618) ring opening has been used to prepare enantiopure, highly functionalized bicyclo[3.2.1]oct-1-ene derivatives from carvone. nih.gov Another powerful strategy involves the organocatalytic domino Michael-aldol reaction of cyclic 1,3-ketoesters with β,γ-unsaturated amides or ketoesters to afford chiral bicyclo[3.2.1]octanes with good stereoselectivity. nih.gov

The utility of these scaffolds is further demonstrated by their role in constructing unique polycyclic systems. For example, photochemical methods have been employed to generate entire libraries of novel bicyclo[3.2.1]octadiene derivatives fused with thiophene (B33073) rings. beilstein-journals.org Additionally, highly versatile, homochiral oxabicyclo[3.2.1]octadiene building blocks have been developed that undergo facile Diels-Alder reactions to provide access to bicyclo[5.4.0]undecane and bicyclo[5.3.0]decane systems, which are present in various natural products. nih.gov These examples underscore the value of the bicyclo[3.2.1]octane framework as a foundational element for accessing diverse and complex organic scaffolds.

Table 1: Synthetic Strategies for Bicyclo[3.2.1]octane Scaffolds

Reaction Type Starting Materials Key Features Resulting Scaffold Reference
Intramolecular Diels-Alder 5-vinyl-1,3-cyclohexadiene Silylenolether intermediate Fused bicyclo[3.2.1]octane system mdpi.com
Double Michael Addition Cyclic dienones and carbon nucleophiles Forms bridged secondary, tertiary, or quaternary centers 8-disubstituted bicyclo[3.2.1]octane-3-ones rsc.org
Organocatalytic Domino Reaction Cyclic 1,3-ketoesters and unsaturated amides/ketoesters Michael-aldol sequence, high stereoselectivity Polysubstituted chiral bicyclo[3.2.1]octanes nih.gov
Radical Cyclization Alkynyl ketones Mn(OAc)₃-mediated Stereoselective construction of the bicyclo[3.2.1]octane core nih.gov
Photochemical Cyclization Bicyclo[3.2.1]octadiene thiophene derivatives Vilsmeier-Haack and Wittig reactions followed by irradiation Thienobenzobicyclo[3.2.1]octadiene derivatives beilstein-journals.org

Integration into Total Synthesis Campaigns of Natural Products

The bicyclo[3.2.1]octane core is a key structural feature in numerous complex natural products, and as such, its construction is often a critical step in their total synthesis. nih.gov The development of methods to synthesize functionalized bicyclo[3.2.1]octanes has been instrumental in enabling the total synthesis of these challenging targets. nih.gov

For example, the total synthesis of HemiketalTTX, a novel tetrodotoxin (B1210768) analogue, features the assembly of the bicyclo[3.2.1]octane skeleton via a Prins cyclization reaction. chinesechemsoc.org In the synthesis of macrophyllin-type bicyclo[3.2.1]octanoid neolignans, such as kadsurenin C and kadsurenin L, a key step involves the acid-catalyzed rearrangement of a hydrobenzofuranoid neolignan into the target bicyclic system. nih.gov

The tropane (B1204802) alkaloids, a class of compounds characterized by an 8-azabicyclo[3.2.1]octane core, represent another area where this framework is central. ehu.es Synthetic strategies have been developed for the enantioselective construction of this scaffold, paving the way for the synthesis of various naturally occurring tropane alkaloids. ehu.es Furthermore, the bicyclo[3.2.1]octane moiety is a key intermediate in synthetic approaches to grayanane-type diterpenoids like rhodojaponin III and the ent-kaurane and beyerane (B1241032) diterpenoids. nih.govacs.org The presence of this structural unit in a wide array of important natural products, including gelsemine, platensimycin, and vitisinol D, highlights the significance of synthetic routes toward this framework. nih.govmdpi.com

Table 2: Bicyclo[3.2.1]octane-Containing Natural Products and Key Synthetic Steps

Natural Product Compound Class Key Synthetic Strategy for Bicyclo[3.2.1]octane Core Reference
HemiketalTTX Tetrodotoxin Analogue Prins cyclization chinesechemsoc.org
Kadsurenin C & L Neolignans Acid-catalyzed rearrangement of hydrobenzofuranoid neolignans nih.gov
Tropane Alkaloids Alkaloids Enantioselective deprotonation/aldol reaction or (3+2) cycloaddition ehu.es
Rhodojaponin III Diterpenoid Mn(III)-mediated radical cyclization of alkynyl ketones nih.gov
ent-Kaurane Diterpenoids Diterpenoids Reductive radical annulation acs.org
Gelsemine Alkaloid Organocatalyzed synthesis nih.govmdpi.com
Platensimycin Antibiotic Organocatalyzed synthesis nih.govmdpi.com

Utility in the Development of Diverse Chemical Libraries

The structural characteristics of the bicyclo[3.2.1]octane scaffold make it an attractive template for the development of diverse chemical libraries for drug discovery and medicinal chemistry. ucl.ac.uk Its three-dimensional nature provides access to regions of chemical space that are not occupied by the flat, aromatic compounds that have traditionally dominated screening libraries. ucl.ac.uk Molecules with a higher fraction of sp3-hybridized carbons, such as bicyclo[3.2.1]octane derivatives, often exhibit improved physicochemical properties and biological activity. ucl.ac.uk

The ability to decorate the rigid bicyclo[3.2.1]octane framework with a variety of substituents in well-defined spatial orientations is crucial for exploring structure-activity relationships. ucl.ac.uk This has led to the development of synthetic methodologies aimed at producing a diverse range of bicyclo[3.2.1]octane compounds. For instance, a one-pot Michael-Aldol annulation has been developed to generate a variety of polysubstituted bicyclo[3.2.1]octane derivatives. ucl.ac.uk Furthermore, photochemical procedures have been successfully used to create a whole library of novel bicyclo[3.2.1]octadiene derivatives. beilstein-journals.org

Q & A

Q. What are the standard synthetic routes for Bicyclo[3.2.1]octan-3-ol and its derivatives?

this compound derivatives are typically synthesized via:

  • Grignard reactions : For example, bicyclic ketones (e.g., bicyclo[3.2.1]octan-3-one) react with methylmagnesium iodide to yield tertiary alcohols with axial or equatorial hydroxyl groups depending on stereochemical control .
  • Reduction of ketones : LiAlH₄ or i-Bu₂AlH reduces bicyclic ketones to secondary alcohols. The choice of reductant influences stereochemistry; i-Bu₂AlH preferentially yields axial alcohols due to steric hindrance .
  • Multi-step functionalization : Derivatives like halogenated or aryl-substituted compounds are synthesized via nucleophilic substitution or coupling reactions. For instance, 3-(2,3-dichlorophenyl)-8-azathis compound is obtained by reacting aryl halides with bicyclic intermediates in ethanol under basic conditions (50% KOH, 72% yield) .

Q. How are purity and structural integrity of this compound derivatives validated experimentally?

  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Used to confirm regiochemistry and stereochemistry. For example, axial alcohols exhibit downfield shifts for olefinic protons due to intramolecular hydrogen bonding .
    • IR spectroscopy : Hydroxyl stretching frequencies (3200–3600 cm⁻¹) differentiate between axial (sharp bands) and equatorial conformers .
    • Mass spectrometry (GC/MS) : Validates molecular weight and fragmentation patterns .
  • Chromatography : HPLC or TLC monitors reaction progress and purity, especially for air-sensitive derivatives (e.g., bromophenyl derivatives that oxidize rapidly) .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound synthesis be controlled?

  • Reductant selection : Sterically demanding reductants like i-Bu₂AlH favor axial alcohol formation by attacking the exo face of the ketone, while LiAlH₄ produces a mix of axial and equatorial isomers .
  • Conformational analysis : Axial alcohols stabilize via intramolecular hydrogen bonding, influencing reaction pathways. For example, equatorial alcohols dehydrate more readily under mild conditions (0–25°C) compared to axial isomers, which require higher temperatures (~100°C) .
  • Microwave-assisted synthesis : Enhances regioselectivity in aryl-substituted derivatives by accelerating reaction kinetics (e.g., 4-methylthiophenyl derivative synthesized at 185°C under microwave irradiation) .

Q. What computational methods elucidate the stability and electronic properties of this compound derivatives?

  • Density Functional Theory (DFT) :
    • Predicts relative stabilities of carbocation intermediates. For example, the 2-(4'-fluorophenyl)bicyclo[3.2.1]octa-3,6-dien-2-yl cation is destabilized by 3.7 kcal/mol compared to its less unsaturated analog due to antiaromatic character (NICS = +3.3 ppm) .
    • Correlates NMR chemical shifts (¹H, ¹³C, ¹⁹F) with electronic environments, validated against experimental data .
  • Nucleus-Independent Chemical Shift (NICS) : Quantifies aromaticity/antiaromaticity in bicyclic systems, critical for understanding destabilization in unsaturated derivatives .

Q. How can contradictory spectral data in structurally similar derivatives be resolved?

  • Comparative analysis : For example, axial alcohols exhibit distinct ¹H NMR coupling patterns (³J = 10–12 Hz for OH protons in CCl₄) versus equatorial isomers. Exceptions arise from ring-flattening effects, requiring conformational modeling .
  • Cross-validation with synthetic routes : Derivatives prone to oxidation (e.g., 3-(4-bromophenyl)-8-azathis compound turning red in air) should be characterized immediately after synthesis and stored under inert conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.